molecular formula C22H17BrN2 B1278548 4-Bromo-1-trityl-1H-pyrazole CAS No. 95162-14-4

4-Bromo-1-trityl-1H-pyrazole

Cat. No. B1278548
CAS RN: 95162-14-4
M. Wt: 389.3 g/mol
InChI Key: CPENTLJGGGSVAJ-UHFFFAOYSA-N
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Description

4-Bromo-1-trityl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom at the 4-position and a trityl group (triphenylmethyl) introduces specific chemical properties that can be exploited in various chemical reactions and applications.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those substituted at the 4-position, can be achieved through several methods. One such method involves the radical addition of hydrazones by α-bromo ketones under visible light catalysis to prepare 1,3,5-trisubstituted pyrazoles . Another approach for synthesizing tetrasubstituted pyrazoles includes a one-pot, four-step sequence that involves Sonogashira coupling, addition-cyclocondensation, bromination, and Suzuki coupling . Although these methods do not directly describe the synthesis of 4-bromo-1-trityl-1H-pyrazole, they provide insight into the types of reactions that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of bromo-substituted pyrazoles has been studied extensively. For instance, the structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been investigated using multinuclear magnetic resonance spectroscopy and X-ray crystallography . These studies help in understanding the preferred tautomeric forms and the influence of substituents on the pyrazole ring.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is influenced by the substituents attached to the ring. The presence of a bromine atom makes the 4-bromo-1H-pyrazole a potential candidate for further functionalization through reactions such as Suzuki coupling, as demonstrated in the synthesis of tetrasubstituted pyrazoles . The chemical behavior of these compounds can be further explored through experimental studies and theoretical calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted pyrazoles can be deduced from their molecular structure and electronic configuration. For example, the study of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone provides insights into the vibrational frequencies, HOMO-LUMO analysis, and molecular electrostatic potential, which are crucial for understanding the reactivity and stability of the molecule . Additionally, the completion of crystallographic data for the series of 4-halogenated-1H-pyrazoles, including 4-bromo-1H-pyrazole, offers valuable information on the crystal structures and spectroscopic properties of these compounds .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “4-Bromo-1-trityl-1H-pyrazole” is used as a starting material in the synthesis of various chemical compounds .
    • Methods of Application : It is used in the synthesis of 1,4’-bipyrazoles . The specific experimental procedures and technical details would depend on the particular synthesis process.
    • Results or Outcomes : The outcome of these synthesis processes is the production of new chemical compounds, such as 1,4’-bipyrazoles .
  • Pharmaceutical Research

    • Summary of Application : Pyrazole derivatives, which include “4-Bromo-1-trityl-1H-pyrazole”, have a wide range of applications in medicinal chemistry and drug discovery .
    • Methods of Application : Pyrazole derivatives are synthesized using various strategies and are used as scaffolds in the synthesis of bioactive chemicals .
    • Results or Outcomes : The results of these applications are the development of new drugs and treatments .

Safety And Hazards

4-Bromo-1-trityl-1H-pyrazole may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may be used as starting material in the synthesis of 1,4′-bipyrazoles . It is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

properties

IUPAC Name

4-bromo-1-tritylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPENTLJGGGSVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445567
Record name 4-BROMO-1-TRITYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-trityl-1H-pyrazole

CAS RN

95162-14-4
Record name 4-BROMO-1-TRITYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 75 mL sealed tube, 4-bromopyrazole (1.0 g, 6.8 mmol), pyridine (21.0 mL, 258 mmol), triphenylmethyl chloride (2.1 g, 7.5 mmol), and 4-dimethylaminopyridine (0.17 g, 1.4 mmol) were added. The mixture was stirred at 80° C. for 24 hours. The mixture was diluted with water, and the solids which crashed out were filtered, rinsed with water and air-dried to yield 4-bromo-1-trityl-1-H-pyrazole as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ph3CCl (10.4 g, 37 mmol) was added to a mixture of 4-bromopyrazole (5.0 g, 34 mmol) and potassium tert-butoxide (4.58 g, 41 mmol) in DMF (15 mL) at 0° C. then the mixture was stirred at 28° C. for 12 hours. The mixture was diluted with water and extracted with ethyl acetate, filtrated and recrystallized. The solid was dried under reduced pressure to afford 4-bromo-1-trityl-1H-pyrazole. MS ESI calc'd. for C22H18BrN2 [M+H]+389 and 391. found 389 and 391. 1H NMR (400 MHz, DMSO-d6): δ 7.74 (s, 1H), 7.50 (s, 1H), 7.38-7.34 (m, 10H), 7.04-7.01 (m, 5H).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.58 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromopyrazole (10.0 g, 68.0 mmol) in N,N-dimethylformamide (100 mL) was added dropwise triethylamine (23.7 mL, 170 mmol) under nitrogen atmosphere at room temperature. Trityl chloride (37.9 g, 136 mmol) was added to the reaction solution on an ice bath (0° C.), and stirred for 3 hours at 70° C. Water (400 mL) was added to the reaction solution to precipitate the solids. The precipitated solids were filtered and dried under a reduced pressure. The solids were then azeotropically dried with toluene to obtain the title compound (22.9 g, 87%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods IV

Procedure details

Trityl chloride (9.02 g) was added to a stirred solution of 4-bromopyrazole (4.24 g) and 4-dimethylaminopyridine (0.711 g) in pyridine (90 ml). The reaction mixture was heated to 85° C. for 20 hrs, cooled to room temperature and partitioned between diethyl ether and water. The organic layer was separated, dried (MgSO4) and evaporated under reduced pressure. The crude product was recrystallized from hexane/toluene (5/1, 180 ml) to afford the title compound (4.0 g). The remaining solids and the mother liquors were combined and purified by column chromatography on silica gel eluting with pentane/ether (30/1, v/v) to afford a second batch of title compound (3.0 g).
Quantity
9.02 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
0.711 g
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-trityl-1H-pyrazole
Reactant of Route 2
4-Bromo-1-trityl-1H-pyrazole
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4-Bromo-1-trityl-1H-pyrazole
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4-Bromo-1-trityl-1H-pyrazole
Reactant of Route 5
4-Bromo-1-trityl-1H-pyrazole
Reactant of Route 6
4-Bromo-1-trityl-1H-pyrazole

Citations

For This Compound
9
Citations
LJK Cook, R Kearsey, JV Lamb, EJ Pace, JA Gould - Tetrahedron Letters, 2016 - Elsevier
… We attempted to employ a number of substrates under Suzuki coupling conditions with 4-bromo-1-trityl-1H-pyrazole (1) and 4-bromo-3,5-dimethyl-1-trityl-1H-pyrazole (2) including 1,4-…
Number of citations: 6 www.sciencedirect.com
WY Gao, R Cai, T Pham, KA Forrest, A Hogan… - Chemistry of …, 2015 - ACS Publications
… 4-Bromo-1-trityl-1H-pyrazole and 3,5-bis(methoxycarbonyl)-phenylboronic acid were … (30) The mixture of 4-bromo-1-trityl-1H-pyrazole (1.39 g, 3.56 mmol), 3,5-bis(methoxycarbonyl)…
Number of citations: 75 pubs.acs.org
A Tanaka, T Terasawa, H Hagihara… - Journal of medicinal …, 1998 - ACS Publications
… The resulting solid was collected and washed with iPE to give 4-bromo-1-trityl-1H-pyrazole 26 (9.00 g, 71%) as a solid: 1 H NMR (CDCl 3 ) δ 7.07−7.23 (6H, m), 7.23−7.42 (9H, m), 7.38 (…
Number of citations: 118 pubs.acs.org
BE Blass, PJ Chen, JC Gordon - Medicinal Chemistry Research, 2022 - Springer
… The 4-bromo-1-trityl-1H-pyrazole, 4-aminophenylboronic acid pinacol ester (4.48 g, 20.42 mmol, 1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.5 g) and potassium phosphate …
Number of citations: 0 link.springer.com
J Yu, X Sun, X Xu, C Zhang, X He - Applied Catalysis B: Environmental, 2019 - Elsevier
Conjugated microporous polymers (CMPs) are an emerging class of promising photocatalysts because of their large specific surface areas and adjustable optical band gaps. To avoid …
Number of citations: 83 www.sciencedirect.com
MK Rogacki, E Pitta, O Balabon, S Huss… - Journal of Medicinal …, 2018 - ACS Publications
Tuberculosis is the leading cause of death worldwide from infectious diseases. With the development of drug-resistant strains of Mycobacterium tuberculosis, there is an acute need for …
Number of citations: 33 pubs.acs.org
ED Anderson - 2013 - search.proquest.com
A systematic study of the inverse electron demand Diels–Alder reactions of 1, 2, 3-triazines is disclosed. In addition to the parent 1, 2, 3-triazine ring system, a variety of differentially …
Number of citations: 0 search.proquest.com
P Ruiz-Castillo - 2016 - dspace.mit.edu
Chapter 1: This chapter describes a general method for the of the Pd-catalyzed N-arylation of hindered [alpha],[alpha],[alpha]-trisubstituted primary amines. The reaction utilized …
Number of citations: 0 dspace.mit.edu
W Gao - 2016 - search.proquest.com
The anthropogenic carbon dioxide (CO 2) emission into the atmosphere, mainly through the combustion of fossil fuels, has resulted in a balance disturbance of the carbon cycle. …
Number of citations: 1 search.proquest.com

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